molecular formula C15H12BrNOS B15096245 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- CAS No. 4091-90-1

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)-

Cat. No.: B15096245
CAS No.: 4091-90-1
M. Wt: 334.2 g/mol
InChI Key: KPGPKZDENSKWCK-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- typically involves the bromination of 1-(10H-phenothiazin-10-yl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may explain its potential neurological effects. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

4091-90-1

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

2-bromo-1-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C15H12BrNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3

InChI Key

KPGPKZDENSKWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Br

Origin of Product

United States

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